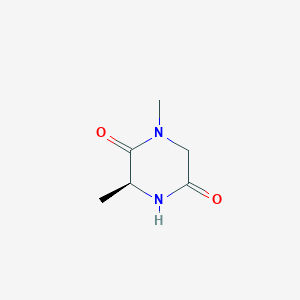![molecular formula C7H12ClN3O B1390278 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride CAS No. 1185011-85-1](/img/structure/B1390278.png)
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride
Descripción general
Descripción
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O and a molecular weight of 189.64 g/mol . This compound is a derivative of oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride . Another method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like chloroacetyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce piperidine derivatives with reduced nitrogen functionalities.
Aplicaciones Científicas De Investigación
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad-spectrum agricultural biological activities.
1,3,4-Oxadiazole: Widely studied for its antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific piperidine substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Propiedades
IUPAC Name |
2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJUTGVREHPKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)







![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)



